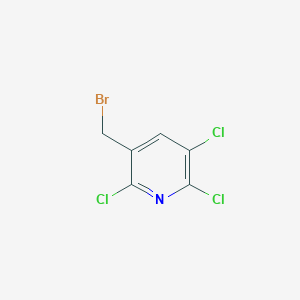

3-(Bromomethyl)-2,5,6-trichloropyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern medicinal and agricultural chemistry. google.comsemanticscholar.org The presence of halogen atoms on the pyridine ring significantly alters its electronic properties, influencing its reactivity and the biological activity of its derivatives. The chlorine atoms in 3-(Bromomethyl)-2,5,6-trichloropyridine render the pyridine ring electron-deficient, which in turn affects the reactivity of the ring itself and the attached bromomethyl group. The synthesis of such polychlorinated pyridines often involves high-temperature chlorination of pyridine or its derivatives, or through multi-step sequences involving cyclization and substitution reactions. For instance, the preparation of 2,3,6-trichloropyridine (B1294687) can be achieved through gas-phase reactions of pyridine with chlorine over a catalyst. google.com The further functionalization of such a ring system to introduce a bromomethyl group presents a synthetic challenge, often requiring radical bromination of a methyl precursor.

Significance as a Versatile Reactive Synthetic Intermediate

The primary significance of this compound lies in its utility as a reactive building block. The bromomethyl group is a highly versatile functional handle for a variety of chemical transformations. It is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 2,5,6-trichloropyridin-3-yl)methyl moiety onto a wide range of substrates, including alcohols, amines, thiols, and carbanions. This reactivity is analogous to that of other bromomethylpyridines, which are used to synthesize a variety of compounds, including ligands for coordination chemistry and precursors for biologically active molecules. The trichlorinated pyridine core is a known toxophore in certain agrochemicals, and thus, intermediates like this compound are of potential interest in the development of new pesticides.

Overview of Academic Research Trajectories for this compound

Academic research specifically detailing the synthesis and reactivity of this compound is limited. The compound is listed by several chemical suppliers, indicating its availability for research and development purposes. angenechemical.com Its CAS number is 339364-12-4. While dedicated studies on this exact molecule are not prevalent in the public domain, the research trajectories for closely related compounds provide a strong indication of its potential applications. For example, the synthesis and reactions of other polychlorinated and bromomethylated pyridines are well-documented in the context of developing new pharmaceuticals and agrochemicals. Research in this area often focuses on the development of efficient synthetic routes to these intermediates and the exploration of their reactivity in cross-coupling reactions and the formation of heterocyclic systems. The trajectory for this compound would likely follow a similar path, with a focus on its use as a building block for creating novel compounds with potential biological activity.

Chemical and Physical Data

While detailed, peer-reviewed physical and chemical data for this compound are not widely published, some basic information can be compiled from supplier data.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 339364-12-4 | angenechemical.com |

| Molecular Formula | C₆H₃BrCl₃N | angenechemical.com |

| Molecular Weight | 275.36 g/mol | angenechemical.com |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Research Findings

Detailed research findings specifically on this compound are scarce. However, the broader context of halogenated pyridine chemistry provides a framework for understanding its potential.

The synthesis of the 2,5,6-trichloropyridine core can be inferred from established methods for producing other trichloropyridines. For instance, a patent describes the preparation of 2,3,5-trichloropyridine (B95902) by reacting 2,3,5,6-tetrachloropyridine (B1294921) with metallic zinc in a strongly alkaline aqueous solution. googleapis.com This suggests that a similar reductive dehalogenation could potentially be employed in a synthetic route to a precursor for the target molecule.

The introduction of the bromomethyl group at the 3-position would likely proceed via the radical bromination of a corresponding 3-methyl-2,5,6-trichloropyridine precursor. This type of transformation is a standard method for the synthesis of benzylic bromides.

The reactivity of the bromomethyl group is expected to be high, allowing for a range of nucleophilic displacement reactions. This makes this compound a valuable intermediate for introducing the trichloropyridyl group into more complex structures. The utility of related bromomethylpyridines in the synthesis of biologically active molecules, such as ligands for nicotinic acetylcholine (B1216132) receptors, highlights the potential of this class of compounds in drug discovery.

An in-depth examination of the synthetic pathways leading to the chemical compound this compound reveals a multi-step process. The synthesis is centered on the creation of a specific polychlorinated pyridine core, followed by the targeted bromination of the methyl group at the 3-position. The efficiency and success of the synthesis hinge on the careful selection of reagents and the optimization of reaction conditions to ensure high yields and minimize side-product formation.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,5,6-trichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl3N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDPEDBRASLJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 2,5,6 Trichloropyridine

The production of 3-(Bromomethyl)-2,5,6-trichloropyridine is primarily achieved by first synthesizing its precursor, 2,5,6-trichloro-3-methylpyridine, and subsequently introducing the bromine atom to the methyl group.

Reactivity and Mechanistic Investigations of 3 Bromomethyl 2,5,6 Trichloropyridine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 3-(bromomethyl)-2,5,6-trichloropyridine involves the displacement of the bromide ion from the methylene (B1212753) group. This carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the trichloropyridine ring. These reactions are anticipated to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon center, leading to the inversion of stereochemistry if a chiral center were present, and the simultaneous expulsion of the bromide leaving group.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides (RO⁻), are expected to react efficiently with this compound to form the corresponding ether derivatives. For instance, treatment with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would yield 2,5,6-trichloro-3-(methoxymethyl)pyridine. The reaction proceeds through the attack of the methoxide ion on the electrophilic carbon of the bromomethyl group.

Reaction Scheme:

Table 1: Representative Reaction with Oxygen-Based Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium Methoxide | THF | 2,5,6-trichloro-3-(methoxymethyl)pyridine |

| Ethoxide | Sodium Ethoxide | Ethanol | 2,5,6-trichloro-3-(ethoxymethyl)pyridine |

| Phenoxide | Sodium Phenoxide | DMF | 2,5,6-trichloro-3-(phenoxymethyl)pyridine |

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, are predicted to react with this compound to produce the corresponding aminomethyl derivatives. The reaction with a neutral amine nucleophile would generate a hydrobromide salt of the product, necessitating the use of either an excess of the reacting amine or an auxiliary non-nucleophilic base (like triethylamine (B128534) or potassium carbonate) to neutralize the HBr formed and drive the reaction to completion.

Reaction Scheme:

Table 2: Representative Reaction with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent | Base | Product |

| Ammonia | NH₃ | Excess NH₃ | (2,5,6-Trichloropyridin-3-yl)methanamine |

| Diethylamine | (CH₃CH₂)₂NH | Triethylamine | N,N-Diethyl-1-(2,5,6-trichloropyridin-3-yl)methanamine |

| Aniline | C₆H₅NH₂ | Potassium Carbonate | N-Phenyl-1-(2,5,6-trichloropyridin-3-yl)methanamine |

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Due to the high nucleophilicity of sulfur compounds, thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), are expected to react readily with this compound. nih.gov These reactions, typically carried out in the presence of a base to deprotonate the thiol, yield thioethers (sulfides). The formation of the thiolate anion significantly increases the reaction rate. nih.govasianpubs.org

Reaction Scheme:

Table 3: Representative Reaction with Sulfur-Based Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

| Ethanethiolate | Sodium Ethanethiolate | DMF | 2,5,6-Trichloro-3-((ethylthio)methyl)pyridine |

| Benzenethiolate | Sodium Thiophenoxide | Ethanol | 2,5,6-Trichloro-3-((phenylthio)methyl)pyridine |

| Thiourea | Thiourea | Ethanol | S-((2,5,6-Trichloropyridin-3-yl)methyl)isothiouronium bromide |

Reactivity with Carbon-Based Nucleophiles (e.g., Enolates, Grignard Reagents)

The formation of a new carbon-carbon bond can be achieved using various carbon-based nucleophiles. Enolates, generated from ketones or esters using a strong base, can attack the bromomethyl group to form a new C-C bond, resulting in a β-functionalized pyridine (B92270).

Reactions with more reactive organometallic reagents like Grignard reagents (RMgX) are more complex. While they could potentially displace the bromide, they are also highly basic and may react with the acidic protons of other functional groups or interact with the nitrogen atom of the pyridine ring. Furthermore, there is a possibility of competing reactions at the chloro-substituted positions of the pyridine ring.

Reaction Scheme (with an enolate):

Metal-Catalyzed Coupling Reactions Involving this compound

While the bromomethyl group is prone to nucleophilic substitution, the three chloro-substituents on the pyridine ring are potential sites for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. google.com The reactivity of the C-Cl bonds is generally lower than C-Br or C-I bonds, often requiring specialized catalysts with electron-rich and bulky phosphine (B1218219) ligands to facilitate the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond. google.com

Palladium-Mediated Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

The electron-deficient nature of the trichloropyridine ring should enhance its reactivity in palladium-catalyzed cross-coupling reactions. It is expected that regioselectivity could be an issue, with the different chlorine atoms potentially exhibiting different reaction rates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. Applying this to this compound would allow for the introduction of aryl or vinyl substituents at the chlorinated positions, producing complex biaryl structures. google.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. This methodology could be used to attach alkynyl moieties to the pyridine ring of the title compound, creating conjugated enyne systems.

Heck Coupling: The Heck reaction forms a new C-C bond by reacting an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This would enable the introduction of vinyl groups onto the trichloropyridine core.

Table 4: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Potential Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid (RB(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl- or vinyl-substituted pyridine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Alkynyl-substituted pyridine |

| Heck | Alkene (CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinyl-substituted pyridine |

Copper-Mediated Transformations

Copper-catalyzed reactions represent a cornerstone of modern organic synthesis, offering a cost-effective and efficient means to construct carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper catalysis can facilitate a variety of transformations, primarily targeting the reactive C-Br bond of the bromomethyl group.

While specific literature on copper-catalyzed reactions of this compound is not abundant, the principles of copper-catalyzed cross-coupling reactions of alkyl halides are well-established and can be extrapolated. For instance, copper(I) catalysts are known to mediate the coupling of alkyl bromides with a range of nucleophiles. These reactions often proceed via an oxidative addition of the alkyl halide to a low-valent copper species, followed by reductive elimination.

One area of significant interest is the copper-catalyzed trifluoromethylation of alkyl bromides. Although direct examples with this compound are not explicitly detailed in the literature, related transformations suggest its potential as a substrate. For example, a copper/photoredox dual catalytic system has been developed for the trifluoromethylation of various alkyl bromides. nih.gov This method's success with a range of substrates, including benzyl (B1604629) and heterobenzyl bromides, indicates that the bromomethyl group of this compound could potentially undergo similar transformations to introduce a trifluoromethyl group. nih.gov

Furthermore, copper-catalyzed multicomponent reactions are powerful tools for the synthesis of complex heterocyclic structures. nih.gov It is conceivable that this compound could participate in such reactions, where the bromomethyl group acts as an electrophilic component, reacting with in-situ generated nucleophiles. For example, copper-catalyzed three-component reactions for the synthesis of highly substituted morpholines have been reported, demonstrating the versatility of copper catalysis in forming complex ring systems. researchgate.net

The general mechanism for many copper-catalyzed cross-coupling reactions involving aryl halides and nucleophiles is often proposed to proceed through an oxidative addition/reductive elimination pathway. youtube.com A similar mechanism can be envisioned for the reactions of the bromomethyl group, where the copper(I) catalyst undergoes oxidative addition to the C-Br bond.

Other Transition Metal-Catalyzed Processes

Beyond copper, other transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions involving halogenated pyridines. The highly substituted and electron-deficient nature of the this compound ring influences its reactivity in these processes. The chlorine atoms on the pyridine ring are generally less reactive towards oxidative addition than the bromine of the bromomethyl group, allowing for selective transformations at the side chain. However, under forcing conditions, coupling at the C-Cl positions might be possible.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for the formation of C-C bonds.

Suzuki Coupling: The Suzuki coupling reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been reported to proceed with palladium acetate (B1210297) as the catalyst in an aqueous phase without the need for a ligand, affording 3,5-dichloro-2-arylpyridines in high yields. nih.gov While this example involves coupling at a C-Cl bond, it highlights the feasibility of cross-coupling reactions on a trichloropyridine core. For this compound, selective coupling at the more reactive bromomethyl position would be expected under milder conditions. The use of palladium-on-charcoal (Pd/C) with a phosphine ligand has been shown to be effective for the Suzuki-Miyaura coupling of halopyridines. google.com

Heck Coupling: The Heck reaction provides a method for the vinylation of aryl or vinyl halides. Mechanically-activated chemoselective Heck coupling has been developed for 3-bromoindazoles, demonstrating high selectivity and yields. lumenlearning.com This suggests that a similar approach could be applied to this compound to introduce alkenyl groups at the 3-position via the bromomethyl functionality. Efficient Heck coupling of aryl bromides in aqueous media has also been achieved using palladium acetate and tetrahydropyrimidinium salts as carbene ligands. uoanbar.edu.iq

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. It typically employs a palladium catalyst and a copper(I) co-catalyst. google.comoecd.org This reaction has been successfully applied to 2-amino-3-bromopyridines, yielding the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. sci-rad.comlibretexts.org This precedent suggests that this compound would be a suitable substrate for Sonogashira coupling at the bromomethyl position.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Reagents | Potential Product with this compound |

| Suzuki | Arylboronic acid, Pd catalyst, Base | 3-(Arylmethyl)-2,5,6-trichloropyridine |

| Heck | Alkene, Pd catalyst, Base | 3-(Alkenylmethyl)-2,5,6-trichloropyridine |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-(Alkynylmethyl)-2,5,6-trichloropyridine |

Radical Reactions Initiated from the Bromomethyl Group

The bromomethyl group of this compound is susceptible to radical reactions, which can be initiated by light, heat, or radical initiators. These reactions typically proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps. uoanbar.edu.iqnih.gov

The initiation step involves the homolytic cleavage of the C-Br bond to generate a 2,5,6-trichloropyridin-3-ylmethyl radical. This radical is stabilized by the adjacent pyridine ring. The propagation steps then involve the reaction of this radical with other molecules to form new radicals and the desired product. Termination occurs when two radical species combine. uoanbar.edu.iq

A common radical reaction is halogenation. For instance, the radical bromination of alkanes is more regioselective than chlorination, preferentially occurring at the most substituted carbon atom. uoanbar.edu.iq While specific studies on the radical reactions of this compound are scarce, the presence of multiple chlorine atoms on the pyridine ring is known to increase the persistence of semiquinone free radicals derived from polychlorinated biphenyls, suggesting that the trichloropyridyl moiety could influence the stability and reactivity of the radical intermediate. nih.gov

Electrophilic Transformations on the Pyridine Ring System (if applicable to specific derivatives)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. google.comnih.gov This deactivation is further intensified by the presence of three strongly electron-withdrawing chlorine atoms in this compound. Consequently, electrophilic substitution on this highly deactivated ring system is extremely challenging and typically requires harsh reaction conditions. nih.gov

Electrophilic halogenation of less substituted chloropyridines has been achieved under specific conditions. For example, the chlorination of 2,3,5,6-tetrachloropyridine (B1294921) to pentachloropyridine (B147404) can be realized under mild phase-transfer conditions. mdpi.com However, introducing other electrophiles like nitro or sulfo groups onto such a deactivated ring would likely require extreme conditions and may lead to low yields or decomposition.

A potential strategy to facilitate electrophilic substitution is the conversion of the pyridine to its N-oxide derivative. The N-oxide group can act as an activating group, directing electrophiles to the 4-position. Subsequent deoxygenation would then yield the substituted pyridine.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most common types include cycloaddition, electrocyclic, and sigmatropic reactions. The highly substituted and electron-deficient nature of the pyridine ring in this compound makes its participation in many pericyclic reactions, particularly as the diene component in a normal electron-demand Diels-Alder reaction, unlikely.

However, inverse-electron-demand Diels-Alder reactions, where the pyridine derivative acts as the dienophile, could be a possibility. The electron-withdrawing chlorine atoms would lower the energy of the LUMO of the pyridine ring, making it more susceptible to reaction with an electron-rich diene. Lewis acid promotion can also facilitate Diels-Alder reactions of vinylpyridines. nih.gov

While specific examples involving this compound are not documented, the general principles of pericyclic reactions involving pyridines suggest that under appropriate conditions, it or its derivatives could potentially undergo such transformations. For instance, cycloaddition reactions of pyridazinium ylides with dipolarophiles are known to form pyrrolopyridazine derivatives. mdpi.com

Detailed Mechanistic Investigations and Kinetic Studies

Detailed mechanistic and kinetic studies on the reactions of this compound are limited in the available literature. However, the mechanisms of related reactions can provide valuable insights.

The nucleophilic substitution at the bromomethyl group is expected to proceed via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of configuration. The rate of this reaction would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Kinetic studies on the nucleophilic substitution of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines have shown that the reaction rates are dependent on the substituents on both the substrate and the nucleophile, as well as the solvent composition. A study on the SN2 reaction of halomethanes utilized symmetry principles and molecular orbital theory to rationalize the reactivity.

For the transition metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. The specific ligand used can significantly influence the efficiency and selectivity of these reactions.

Advanced Spectroscopic and Structural Characterization of 3 Bromomethyl 2,5,6 Trichloropyridine and Its Synthetic Intermediates/products

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 3-(Bromomethyl)-2,5,6-trichloropyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show a singlet for the bromomethyl (-CH₂Br) protons. The chemical shift of this singlet would likely appear in the range of 4.5-5.0 ppm, based on data from similar benzylic bromide compounds. The pyridine (B92270) ring has one proton at the 4-position, which would appear as a singlet in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

¹³C NMR Spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The bromomethyl carbon would likely resonate at a chemical shift of approximately 30-35 ppm. The signals for the five carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with the carbon atoms attached to chlorine atoms showing characteristic shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can identify protons that are close to each other in space, which is crucial for confirming stereochemistry and the through-space proximity of atoms. In the case of this compound, a NOESY experiment could be used to confirm the spatial relationship between the protons of the bromomethyl group and the proton at the 4-position of the pyridine ring.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Pyridine Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| 3-Methylpyridine | 2.32 (s, 3H, CH₃), 7.16 (dd, 1H), 7.46 (d, 1H), 8.43 (m, 2H) | 18.2, 123.3, 134.1, 147.2, 150.3 | chemicalbook.comspectrabase.com |

| 3-Bromo-6-chloro-2-methylpyridine | 2.5 (s, 3H, CH₃), 7.3 (d, 1H), 7.7 (d, 1H) | Not specified | chemicalbook.com |

| 2,6-Bis(chloromethyl)pyridine | 4.7 (s, 4H, CH₂Cl), 7.4 (d, 2H), 7.8 (t, 1H) | 45.9, 121.3, 138.0, 157.2 | chemicalbook.com |

Note: The data in this table is for structurally related compounds and is intended to provide an estimate of the expected chemical shifts for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₆H₃BrCl₃N), HRMS would be able to measure the mass of the molecular ion with high accuracy, confirming its molecular formula.

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and three chlorine atoms would produce a complex and distinctive isotopic cluster for the molecular ion peak, which can be simulated and compared with the experimental data to confirm the number of halogen atoms.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the connectivity of atoms within the molecule. The fragmentation of this compound would likely involve the loss of the bromine atom, the bromomethyl group, or chlorine atoms, leading to characteristic fragment ions that can be used to piece together the structure of the molecule.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Key Fragment Ions (Hypothetical) |

|---|---|---|

| C₆H₃⁷⁹Br³⁵Cl₃N | 292.8306 | [M-Br]⁺, [M-CH₂Br]⁺, [M-Cl]⁺ |

| C₆H₃⁸¹Br³⁵Cl₃N | 294.8286 |

Note: The exact mass values are calculated based on the most abundant isotopes. The fragment ions are hypothetical and would need to be confirmed by experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the CH₂Br group would be observed in the 2850-3000 cm⁻¹ region. The C-N and C=C stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. Specifically, the C-Br stretch is often observed around 500-600 cm⁻¹.

Raman Spectroscopy provides complementary information to FT-IR. While C=C and other symmetric vibrations of the pyridine ring would be strong in the Raman spectrum, the polar C-Cl and C-Br bonds would likely show weaker signals. This complementarity is valuable for a comprehensive analysis of the vibrational modes of the molecule.

Table 3: Representative FT-IR Data for Structurally Related Compounds

| Compound Name | Key FT-IR Peaks (cm⁻¹) | Source |

|---|---|---|

| m-bis(Bromomethyl)benzene | 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s) | rsc.org |

| 3-(bromomethyl)-2,4,6-triiodoanisole | Not specified, KBr wafer technique used | spectrabase.com |

Note: This table provides examples of FT-IR data for compounds containing bromomethyl and aromatic functionalities.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound or a suitable crystalline derivative can be synthesized, single-crystal XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique would unequivocally confirm the substitution pattern on the pyridine ring and the geometry of the bromomethyl group relative to the ring. The resulting crystal structure would also reveal information about how the molecules pack in the crystal lattice, which can be influenced by halogen bonding and other non-covalent interactions. While no specific X-ray crystallographic data for this compound has been found, this method remains the gold standard for solid-state structural elucidation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable.

Gas Chromatography (GC) , given the likely volatility of the compound, could be used to assess its purity. A pure sample would ideally show a single peak in the chromatogram. By coupling the GC to a mass spectrometer (GC-MS), it would be possible to obtain the mass spectrum of the compound, further confirming its identity.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and can also be used for preparative scale purification. A suitable reversed-phase or normal-phase method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity would be determined by the relative area of the main peak in the chromatogram.

The choice between GC and HPLC would depend on the thermal stability and volatility of this compound. Given its structure, it is likely amenable to both techniques.

Computational and Theoretical Chemistry Studies on 3 Bromomethyl 2,5,6 Trichloropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like 3-(Bromomethyl)-2,5,6-trichloropyridine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For a molecule such as this compound, DFT calculations would typically be performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, such as 6-311++G(d,p), to accurately describe the electronic orbitals of all atoms, including the heavy chlorine and bromine atoms.

These calculations would yield optimized molecular geometry, providing precise bond lengths and angles. Furthermore, they would allow for the calculation of various electronic properties that are key to predicting reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for predicting how the molecule might interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the locations of the HOMO and LUMO. It is likely that the HOMO would be distributed over the pyridine (B92270) ring and the bromine atom, while the LUMO would be concentrated on the electron-withdrawing chloro-substituted pyridine ring. This distribution would inform predictions about the sites of nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound were found.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, by mapping out the potential energy surface. This involves calculating the energies of all species along the reaction coordinate, including intermediates and, most importantly, transition states.

For this compound, a key reaction would be nucleophilic substitution at the bromomethyl group. Theoretical calculations could model the reaction with a representative nucleophile. By locating the transition state structure for this reaction, the activation energy barrier can be calculated. This provides a quantitative measure of the reaction rate. Different computational methods, such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods, can be employed to find the minimum energy path for the reaction. These calculations would be invaluable for understanding the reactivity of the bromomethyl group and for designing synthetic routes involving this compound.

Spectroscopic Property Prediction from Ab Initio and DFT Models

Ab initio and DFT calculations are highly effective at predicting various spectroscopic properties of molecules. For this compound, these methods could be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of observed spectral features. Similarly, NMR chemical shifts (for ¹H, ¹³C, etc.) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are extremely useful for interpreting experimental NMR data and for confirming the successful synthesis of the target compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Mode of Vibration | Hypothetical Wavenumber (cm⁻¹) |

| C-Br (of CH₂Br) | Stretching | 650 |

| C-Cl | Stretching | 700-850 |

| Pyridine Ring | C=C/C=N Stretching | 1400-1600 |

| C-H (of CH₂) | Stretching | 2950-3050 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound were found.

Non-Covalent Interactions and Intermolecular Forces Analysis (e.g., in supramolecular assemblies)

The study of non-covalent interactions is crucial for understanding the behavior of molecules in the solid state and in solution. For this compound, various types of non-covalent interactions could be at play in forming larger assemblies. These include halogen bonding (involving the chlorine and bromine atoms), hydrogen bonding (if suitable donors or acceptors are present), and π-π stacking interactions between the pyridine rings.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. These analyses can reveal the nature and strength of intermolecular forces, which govern the crystal packing of the molecule and its interactions with other molecules, such as biological macromolecules. Understanding these forces is essential for materials science applications and for rational drug design.

Applications of 3 Bromomethyl 2,5,6 Trichloropyridine As a Key Synthetic Building Block in Organic Chemistry

Synthesis of Functionalized Pyridine (B92270) Derivatives and Heterocycles

The reactivity of the bromomethyl group is a cornerstone of this compound's utility. This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide variety of substituents at the 3-position of the pyridine ring.

Nucleophilic Substitution Reactions: A primary application of 3-(Bromomethyl)-2,5,6-trichloropyridine would be its reaction with a diverse range of nucleophiles. This allows for the synthesis of a library of 3-substituted-2,5,6-trichloropyridines. Examples of potential nucleophiles and the resulting functionalized pyridines are outlined in the table below.

| Nucleophile | Resulting Functional Group at C3 | Product Class |

| Alcohols (ROH) | -CH₂OR | Ether |

| Thiols (RSH) | -CH₂SR | Thioether |

| Amines (R₂NH) | -CH₂NR₂ | Amine |

| Cyanide (CN⁻) | -CH₂CN | Nitrile |

| Azide (B81097) (N₃⁻) | -CH₂N₃ | Azide |

| Carboxylates (RCOO⁻) | -CH₂OCOR | Ester |

These reactions would typically proceed under standard conditions for nucleophilic substitution, providing a reliable method for introducing new functionalities. The resulting products can themselves be valuable intermediates for further transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid, and the azide can be reduced to a primary amine.

Formation of Other Heterocycles: The bromomethyl group can also be utilized in cyclization reactions to form fused heterocyclic systems. For example, reaction with a dinucleophile, such as a 2-amino-thiophenol, could lead to the formation of a benzodiazepine-type structure fused to the pyridine ring.

While specific examples involving this compound are not prevalent in the literature, the reactivity of bromomethylpyridines, in general, is well-established for these types of transformations.

Construction of Complex Molecular Architectures (e.g., advanced materials precursors)

The multiple halogen substituents on the pyridine ring of this compound make it an attractive precursor for the synthesis of complex molecular architectures and advanced materials. The chlorine atoms can be selectively replaced or used as handles for building larger, multi-dimensional structures.

Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of bi-aryl systems, acetylenic pyridines, and arylamino-pyridines. The differential reactivity of the chlorine atoms at various positions might allow for sequential and site-selective functionalization, further increasing the molecular complexity that can be achieved.

Precursors for Conjugated Materials: By strategically introducing aromatic or other conjugated groups through cross-coupling reactions, this compound can serve as a building block for π-conjugated oligomers and polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen atom can also be used to tune the electronic properties of these materials.

Role in Stereoselective and Asymmetric Synthesis

The application of this compound in stereoselective and asymmetric synthesis would likely involve its use as an electrophile in reactions with chiral nucleophiles or the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Reactions with Chiral Nucleophiles: The introduction of a chiral moiety can be achieved by reacting this compound with a chiral alcohol, amine, or other nucleophile. The resulting diastereomeric products could then potentially be separated.

Asymmetric Catalysis: A more sophisticated approach would involve the use of a chiral catalyst to facilitate the enantioselective substitution of the bromine atom. For instance, a phase-transfer catalyst could be employed to control the approach of a nucleophile to the bromomethyl group. While this is a challenging transformation for a simple Sₙ2 reaction, it represents a potential area for methodological development.

Currently, there is a lack of specific, documented examples of the use of this compound in stereoselective synthesis in major chemical literature databases.

Utility in Diversification-Oriented Synthesis (e.g., combinatorial libraries)

Diversification-oriented synthesis (DOS) aims to rapidly generate a library of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The multiple, orthogonally reactive sites of this compound make it an excellent scaffold for DOS.

A hypothetical DOS strategy could involve:

Parallel Nucleophilic Substitution: Reacting this compound with a library of different nucleophiles to create a set of 3-substituted-2,5,6-trichloropyridines.

Parallel Cross-Coupling: Subjecting the products from the first step to a variety of cross-coupling partners (e.g., different boronic acids in a Suzuki coupling) to diversify the substituents at the chloro-positions.

This two-dimensional diversification approach would allow for the rapid generation of a large and diverse library of pyridine derivatives from a single, versatile starting material.

Development of Novel Retrosynthetic Strategies Incorporating this compound

The unique combination of functional groups in this compound can inspire new retrosynthetic disconnections for complex target molecules containing a polysubstituted pyridine core.

As a Synthon for a 3-(Functionalized methyl)-2,5,6-trichloropyridine Moiety: In retrosynthesis, a complex molecule containing a 3-substituted pyridine can be disconnected back to this compound and a suitable nucleophile. This simplifies the synthesis of the target molecule by providing a readily available, albeit specialized, building block.

Enabling Late-Stage Functionalization: The presence of multiple reactive sites allows for late-stage functionalization strategies. A core structure can be built using the bromomethyl group, and the chloro-substituents can be modified in the final steps of a synthesis to introduce key functionalities or to fine-tune the properties of the molecule. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The development of retrosynthetic strategies based on this building block would depend on its commercial availability and a more thorough understanding of the chemoselectivity of its various reactive sites.

Future Perspectives and Emerging Research Areas in 3 Bromomethyl 2,5,6 Trichloropyridine Chemistry

Sustainable and Green Chemical Methodologies for Synthesis and Transformation

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. For a molecule like 3-(Bromomethyl)-2,5,6-trichloropyridine, which involves halogenation steps, adopting greener methodologies is crucial.

Current synthetic routes often rely on traditional batch processes that may use harsh reagents and generate significant waste streams. Future research will likely focus on several key areas to improve the sustainability of its synthesis:

Alternative Brominating and Chlorinating Agents: The use of liquid bromine and chlorine gas poses significant safety and environmental hazards. Research into solid, stable, and less toxic halogenating agents is a promising avenue. For instance, the use of pyridinium (B92312) tribromide as a solid bromine source has been shown to be a greener alternative for the bromination of alkenes, offering easier handling and reduced risk compared to liquid bromine. researchgate.net Similarly, eco-friendly brominating reagents, such as bromide/bromate combinations, are being explored for the bromination of various organic substrates, generating only aqueous sodium chloride as a benign waste product. chemindigest.com

Catalytic Routes: The development of catalytic methods for both the chlorination of the pyridine (B92270) ring and the bromination of the methyl group can significantly reduce the stoichiometric waste associated with traditional methods. Iron-catalyzed cyclization reactions, for example, have been used for the green synthesis of substituted pyridines. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov This technique has been successfully applied to the one-pot, multicomponent synthesis of various pyridine derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.govresearchgate.net Exploring microwave-assisted protocols for the synthesis and functionalization of this compound could lead to more efficient and environmentally friendly processes.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a chemical process. Future work will likely involve replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in

A comparative look at conventional versus potential green synthesis methods for analogous pyridine derivatives highlights the potential for improvement.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Reagents | Often stoichiometric, hazardous (e.g., liquid Br₂) | Catalytic, less hazardous solid or in-situ generated reagents |

| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, solvent-free |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, lower energy inputs |

| Waste | Significant byproduct and solvent waste | Higher atom economy, recyclable catalysts, less waste |

| Safety | Higher risks associated with handling hazardous materials | Inherently safer processes and materials |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, particularly using microreactors, offers significant advantages for the synthesis of specialty chemicals like this compound, especially when dealing with hazardous reagents and highly exothermic reactions. rsc.orgpharmtech.comcosmic-etn.eu The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to precise temperature control and preventing the formation of hotspots, which can be a major issue in batch halogenation reactions. rsc.orgpharmtech.com

Key benefits of adopting flow chemistry for the production of this compound include:

Enhanced Safety: The small reactor volume in continuous flow systems minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaways or accidental releases. mt.com This is particularly relevant for halogenation processes.

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and yields, minimizing the formation of unwanted byproducts. mt.com

Scalability: Scaling up a process developed in a flow reactor is often more straightforward than with batch processes. Instead of redesigning a large reactor, one can simply run the flow system for a longer duration or use multiple reactors in parallel ("numbering-up"). cosmic-etn.eu

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical tools for real-time monitoring and optimization, leading to more consistent product quality. mt.comaurigeneservices.com

The N-oxidation of pyridine derivatives using a TS-1/H₂O₂ catalytic system in a continuous flow microreactor has demonstrated high efficiency, safety, and stability over extended periods, showcasing the potential for large-scale, green production of pyridine-based intermediates. organic-chemistry.orgresearchgate.net The application of similar continuous flow methodologies to the synthesis and subsequent reactions of this compound could revolutionize its industrial production, making it safer, more efficient, and more economical. aurigeneservices.com

Exploration of Novel Catalytic Systems for this compound Reactions

The electron-deficient nature of the polychlorinated pyridine ring presents both a challenge and an opportunity for catalytic innovation. Future research will likely focus on developing novel catalytic systems to selectively functionalize this scaffold.

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy for modifying complex molecules. nih.gov For electron-deficient heterocycles like pyridines, radical addition processes have shown promise. nih.gov Developing catalysts that can selectively activate and functionalize the remaining C-H bond on the this compound ring would open up new avenues for creating diverse derivatives. Palladium-catalyzed C-H olefination of heteroarenes, enabled by a dual-ligand system, has been shown to be effective without requiring a large excess of the heterocyclic substrate, a common challenge with electron-deficient systems. acs.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations, including halogenations. beilstein-journals.org Photocatalytic methods could be developed for the benzylic bromination of a trichloropicoline precursor, potentially offering higher selectivity and avoiding the use of harsh radical initiators. Furthermore, photocatalysis can enable C-H functionalization reactions on electron-deficient heterocycles that are otherwise difficult to achieve. nih.gov

Catalytic Cross-Coupling: The chlorine atoms on the pyridine ring are potential handles for cross-coupling reactions. While challenging due to the electron-deficient nature of the ring, the development of specialized catalysts could enable the selective replacement of one or more chlorine atoms with other functional groups, dramatically increasing the molecular diversity accessible from this starting material.

The development of new catalysts will be crucial for unlocking the full synthetic potential of this compound, allowing for its efficient conversion into a wide array of more complex and valuable molecules.

Integration into Supramolecular Assembly and Self-Organized Systems

The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, offers exciting future prospects for this compound. The presence of multiple halogen atoms and a nitrogen atom provides several potential sites for engaging in specific and directional non-covalent interactions, such as halogen bonding and hydrogen bonding.

Halogen Bonding in Crystal Engineering: Halogen bonding is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. mdpi.comacs.org The chlorine atoms on the pyridine ring can act as halogen bond donors, while the nitrogen atom can act as a halogen bond acceptor. acs.org This makes this compound an intriguing building block for the rational design of co-crystals and other supramolecular architectures. mdpi.comnih.gov By co-crystallizing it with other molecules that have complementary halogen or hydrogen bonding sites, it may be possible to create new materials with tailored solid-state properties.

The reactive bromomethyl group adds another dimension, allowing for the potential to first incorporate the trichloropyridine moiety into a supramolecular assembly and then perform a subsequent chemical reaction on the solid-state structure.

Machine Learning and AI Applications in Reaction Prediction and Optimization

For a complex molecule like this compound, AI and ML can play a significant role in several areas:

Reaction Condition Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and selectivity with fewer experiments. chemical.ai By building predictive models based on experimental data, researchers can more efficiently navigate the complex parameter space of a reaction. researchgate.net

Regioselectivity Prediction: Predicting the site of reaction on a polyfunctional molecule is a classic challenge in organic chemistry. ML models have been successfully used to predict the regioselectivity of radical C-H functionalization of heterocycles with high accuracy. nih.govresearchgate.net Applying such models to this compound could provide valuable insights into its reactivity and guide the design of selective transformations.

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule. chemrxiv.org As these tools become more sophisticated, they could be used to identify more efficient and sustainable routes to this compound and its derivatives, potentially uncovering non-intuitive reaction pathways.

Q & A

Basic: What are the common synthetic routes for 3-(Bromomethyl)-2,5,6-trichloropyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 2-(bromomethyl)-6-chloropyridine using bromine (Br₂) in solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at room temperature or slightly elevated temperatures (~40–60°C) is a standard method . Yield optimization requires careful control of stoichiometry (excess Br₂ may lead to over-bromination) and solvent polarity. Lower-polarity solvents favor selective substitution at the methyl group over ring bromination. Reaction monitoring via TLC or GC-MS is recommended to avoid side products.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for halogenated pyridine derivatives like this compound?

Answer:

Contradictions often arise from solvent effects, substituent electronic interactions, or crystallographic packing. For example:

- ¹H NMR: The bromomethyl (-CH₂Br) proton signal may split into a doublet (δ 4.5–5.0 ppm) due to coupling with adjacent chlorine atoms. However, solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆) can shift peaks by 0.1–0.3 ppm .

- ¹³C NMR: The electron-withdrawing effect of Cl/Br substituents deshields ring carbons, shifting signals upfield. Computational tools (e.g., DFT calculations) can model these effects and validate experimental data .

Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is critical for unambiguous assignments.

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent thermal decomposition or hydrolysis .

- Handling: Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with oxidizing agents (e.g., HNO₃, H₂O₂) to prevent violent reactions .

- Waste Disposal: Neutralize with aqueous sodium bicarbonate before disposal as halogenated waste.

Advanced: How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The bromomethyl group acts as a soft electrophile, facilitating nucleophilic substitution (SN2) with amines, thiols, or alkoxides. Key factors include:

- Leaving Group Ability: Br⁻ is a better leaving group than Cl⁻, favoring substitution at the methyl position over the pyridine ring .

- Steric Effects: Bulky nucleophiles (e.g., tert-butoxide) may exhibit reduced reactivity due to steric hindrance from adjacent chlorine substituents.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Kinetic studies using pseudo-first-order conditions can quantify these effects .

Basic: What analytical techniques are most reliable for characterizing this compound purity?

Answer:

- HPLC/GC-MS: To quantify purity (>95% by area normalization) and detect trace impurities (e.g., di-brominated byproducts) .

- Elemental Analysis: Verify C/H/N/Br/Cl ratios against theoretical values (e.g., C₆H₄BrCl₃N; MW 285.36 g/mol) .

- FT-IR: Confirm functional groups (C-Br stretch ~550–600 cm⁻¹; C-Cl ~700–750 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activity data for halogenated pyridine derivatives?

Answer:

Discrepancies may stem from:

- Assay Conditions: Variations in solvent (DMSO vs. aqueous buffer), cell lines, or incubation times. Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility.

- Metabolic Stability: The bromomethyl group may undergo rapid hydrolysis in vivo, reducing bioavailability. Stability studies in simulated biological fluids (e.g., PBS, pH 7.4) are recommended .

- Structure-Activity Relationships (SAR): Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes, guiding synthetic modifications .

Basic: What safety precautions are critical when designing experiments involving this compound?

Answer:

- Ventilation: Use chemical fume hoods to avoid inhalation of volatile brominated compounds .

- Spill Management: Absorb spills with inert materials (vermiculite) and neutralize with 10% sodium thiosulfate.

- Emergency Protocols: Eye exposure requires immediate flushing with water for 15 minutes; skin contact necessitates washing with soap and water .

Advanced: What mechanistic insights explain the compound’s thermal decomposition products?

Answer:

Thermogravimetric analysis (TGA) and pyrolysis-GC-MS reveal:

- Primary Decomposition Pathway: Cleavage of the C-Br bond (~200°C) generates HBr gas and a methylene radical, which may recombine to form polyhalogenated byproducts .

- Secondary Pathways: At >300°C, ring chlorines may abstract hydrogen, forming HCl and chlorinated aromatic residues. Combustion products include CO, NOₓ, and halogenated dioxins, necessitating controlled incineration .

Basic: How is this compound utilized in heterocyclic chemistry?

Answer:

It serves as a versatile intermediate for:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromomethyl position .

- Heterocycle Synthesis: Reaction with hydrazines or thioureas yields pyrazoles or thiazoles, respectively .

Advanced: What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., pyridine nitrogen) with Boc or TMS groups to direct substitution .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .

- Kinetic Control: Lower temperatures (0–5°C) favor SN2 pathways over elimination or ring halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.